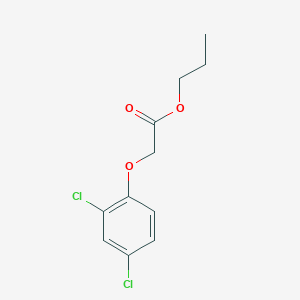

Propyl 2,4-dichlorophenoxyacetate

Description

Historical Context and Evolution of Synthetic Auxins in Weed Science Research

The field of chemical weed control was revolutionized during World War II with the discovery of synthetic auxins. mt.gov Researchers in the United Kingdom and the United States independently found that certain synthetic compounds could mimic the natural plant growth hormone indole-3-acetic acid (IAA), but were resistant to the plant's natural degradation processes. mt.gov This led to the development of phenoxy herbicides, with 2,4-D being commercially released in 1946. mt.gov

This marked a turning point in agriculture, as 2,4-D was the first successful selective herbicide, capable of killing broadleaf (dicot) weeds without significantly harming grass crops like wheat, corn, and rice. mt.gov The mechanism involves inducing rapid, uncontrolled cell division and growth in susceptible plants, leading to stem curl, withering, and eventual death. mt.govorst.edu

Initial formulations of 2,4-D were of the parent acid, which has low water solubility. To improve its utility, various derivatives were developed, primarily salts and esters. orst.edu Amine salts are water-soluble and are absorbed by plant roots, while ester formulations are soluble in oil-based carriers. orst.edu24d.info This evolution into different formulations allowed for greater flexibility and effectiveness in various environmental conditions and application methods.

Research Significance of Propyl 2,4-Dichlorophenoxyacetate (B1228070) as a Phenoxyacetic Herbicide Ester

The research significance of propyl 2,4-dichlorophenoxyacetate lies in its identity as a specific ester of 2,4-D. The esterification of 2,4-D is a key area of study for understanding how chemical structure affects herbicidal action and environmental fate.

Ester formulations are more lipophilic (oil-loving) than their amine salt counterparts, which allows them to penetrate the waxy cuticle of plant leaves more effectively. orst.edu24d.info This property is a focal point of research into herbicide uptake and translocation. Studies using various esters, including short-chain alkyl esters like the propyl and isopropyl esters, help scientists understand how the length of the alcohol chain influences penetration speed and subsequent movement within the plant. ucanr.edu Research has shown that while light alkyl esters penetrate leaves rapidly, this can cause localized tissue damage that may inhibit translocation of the herbicide to other parts of the plant, which is necessary for systemic action. ucanr.edu

This compound serves as a model compound in such research. By studying specific esters, scientists can investigate fundamental principles of:

Uptake and Efficacy: Comparing different ester formulations helps determine the optimal balance between leaf penetration and systemic movement for maximum weed control. Ester formulations are generally considered more potent or "hotter" than amine salts due to their enhanced absorption. bayer.us

Environmental Fate: The ester form is a pro-herbicide, meaning it must be converted to the active 2,4-D acid form within the plant or the environment. wikipedia.org A critical area of research is the rate of hydrolysis—the chemical breakdown of the ester back to the acid. ucanr.eduapvma.gov.au This rate affects how quickly the herbicidal action begins and the compound's persistence. The propyl ester, like other esters, is expected to degrade rapidly to the acid form in soil and water. orst.eduwikipedia.org

Formulation Science: Research into esters like this compound contributes to the development of new herbicide formulations. For example, "low-volatile" esters are long-chain esters designed to reduce the risk of the herbicide turning into a vapor and drifting off-target, a significant environmental concern. 24d.infobayer.us

In essence, while not as commercially dominant as other esters like 2-ethylhexyl ester, this compound is a valuable tool in herbicide science. cdc.gov It allows for detailed investigation into the structure-activity relationships that govern how phenoxyacetic herbicides work, from initial contact with a weed to their ultimate fate in the ecosystem.

Chemical and Research Data

The following tables provide key data for this compound and compare the properties of different 2,4-D formulations relevant to research.

Table 1: Chemical Properties of this compound This interactive table details the fundamental chemical identifiers and properties of the compound.

| Property | Value | Source |

| IUPAC Name | propyl (2,4-dichlorophenoxy)acetate | bcpcpesticidecompendium.org |

| CAS Number | 1928-61-6 | bcpcpesticidecompendium.orgepa.gov |

| Chemical Formula | C₁₁H₁₂Cl₂O₃ | bcpcpesticidecompendium.orgepa.gov |

| Molecular Weight | 263.12 g/mol | epa.gov |

| InChIKey | URELEWKDONECLX-UHFFFAOYSA-N | bcpcpesticidecompendium.org |

Table 2: Comparative Research Properties of 2,4-D Formulations This interactive table summarizes key differences between 2,4-D acid, amine, and ester formulations, which are central to their research and application.

| Property | Amine Salt Formulations | Ester Formulations | Research Implication | Source |

| Volatility | Low (essentially non-volatile) | Higher (short-chain esters are more volatile than long-chain esters) | Research focuses on developing low-volatility esters to minimize off-target movement. | 24d.info |

| Water Solubility | High | Low (soluble in oil) | Influences formulation type (aqueous solution vs. emulsion) and environmental movement. | 24d.info |

| Leaf Absorption | Slower | Faster and more readily absorbed through the plant cuticle. | A primary area of study to understand uptake efficiency and speed of action. Esters are often studied for their superior cuticular penetration. | orst.edu24d.info |

| Rainfastness | More susceptible to being washed off by rain. | More rain-resistant due to rapid absorption. | Important for determining application timing and effectiveness in different weather conditions. | 24d.info |

| Environmental Fate | Dissociates to the 2,4-D acid. | Hydrolyzes to the 2,4-D acid. | The rate of hydrolysis for different esters is a key research parameter for environmental impact assessment. | wikipedia.orgapvma.gov.au |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c1-2-5-15-11(14)7-16-10-4-3-8(12)6-9(10)13/h3-4,6H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URELEWKDONECLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062066 | |

| Record name | 2,4-D propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1928-61-6 | |

| Record name | 2,4-D propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1928-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-propyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-PROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M054QZ572Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Physiological Mechanisms of Herbicidal Action of Propyl 2,4 Dichlorophenoxyacetate in Susceptible Plants

In Planta Hydrolytic Conversion of Propyl 2,4-Dichlorophenoxyacetate (B1228070) to 2,4-Dichlorophenoxyacetic Acid

Upon absorption into the plant, Propyl 2,4-dichlorophenoxyacetate, an ester, is not biologically active itself. It must first undergo hydrolysis to its corresponding acid form, 2,4-D. This conversion is a critical first step in the herbicidal process. While specific studies detailing the enzymatic processes of this compound hydrolysis in planta are not abundant, the general understanding is that non-specific esterases within the plant cells catalyze this reaction. The resulting 2,4-D is the molecule that directly interacts with the plant's hormonal machinery. It has been shown that 2,4-D can be further metabolized within the plant into conjugates, such as 2,4-D-glutamate and 2,4-D-aspartate, which can be reversibly converted back to free 2,4-D, thus contributing to its persistence and activity. nih.gov

Auxin Mimicry and Perception at the Cellular Level

2,4-D functions as an auxin mimic, a synthetic compound that structurally resembles the natural plant hormone indole-3-acetic acid (IAA) and elicits similar physiological responses. researchgate.net However, unlike natural auxins which are tightly regulated by the plant, synthetic auxins like 2,4-D are more resistant to degradation, leading to their overaccumulation and the subsequent disruption of normal growth processes. researchgate.net

Interaction with TIR1/AFB Auxin Receptors

The perception of 2,4-D at the cellular level is mediated by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors. nih.govfrontiersin.org These F-box proteins are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. frontiersin.org 2,4-D acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and members of the Auxin/Indole-3-Acetic Acid (Aux/IAA) family of transcriptional repressors. frontiersin.orgnih.gov Different members of the TIR1/AFB family exhibit varying affinities for different auxinic compounds. For instance, TIR1 has been identified as a primary receptor for 2,4-D. nih.govfrontiersin.org Studies have shown that the tir1 mutant in Arabidopsis exhibits resistance to 2,4-D. frontiersin.org The binding of 2,4-D to the TIR1/AFB-Aux/IAA co-receptor complex is a critical event that initiates the downstream signaling cascade. nih.gov

| Receptor Family | Interaction with 2,4-D | Key Findings |

| TIR1/AFB | 2,4-D promotes the interaction between TIR1/AFB proteins and Aux/IAA repressors. frontiersin.orgnih.gov | TIR1 is a key receptor for 2,4-D, and its mutation confers resistance. nih.govfrontiersin.org |

| AFB5 | Can bind to the synthetic auxin picloram (B1677784) and the herbicide halauxifen-methyl. nih.govfrontiersin.org | Demonstrates the specialized responses of different TIR1/AFB members to various synthetic auxins. frontiersin.org |

Modulation of Aux/IAA Protein Degradation

The formation of the 2,4-D-TIR1/AFB-Aux/IAA complex targets the Aux/IAA repressor proteins for degradation. nih.govnih.gov This process is mediated by the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. nih.gov In the absence of high auxin concentrations, Aux/IAA proteins are stable and bind to Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. This binding represses the activity of ARFs. nih.gov The application of 2,4-D leads to the rapid degradation of Aux/IAA proteins, with studies showing a significant decrease in the half-life of these proteins in the presence of the herbicide. pnas.org This degradation relieves the repression of ARFs, allowing for the subsequent deregulation of gene expression. nih.gov Mutations in the degron tail of Aux/IAA proteins, the region responsible for binding to the TIR1/AFB co-receptor, can confer resistance to 2,4-D by preventing their degradation. pnas.org

Deregulation of Auxin-Responsive Gene Expression

The degradation of Aux/IAA proteins and the subsequent activation of ARFs lead to a massive and uncontrolled upregulation of auxin-responsive genes. nih.gov This includes genes involved in various growth and developmental processes, and the deregulation of their expression is a key factor in the herbicidal activity of 2,4-D.

Upregulation of 9-cis-Epoxycarotenoid Dioxygenase (NCED) Gene Expression

One of the significant consequences of 2,4-D treatment is the upregulation of genes encoding 9-cis-epoxycarotenoid dioxygenase (NCED). frontiersin.orgnih.gov NCED is a key regulatory enzyme in the biosynthesis of abscisic acid (ABA), a plant hormone involved in stress responses and senescence. nih.govfrontiersin.org Studies have shown that high concentrations of 2,4-D induce the expression of NCED genes, leading to an accumulation of ABA. nih.govnih.gov This upregulation is considered a principal step in the mode of action of synthetic auxin herbicides. frontiersin.org

Abscisic Acid (ABA) Biosynthesis and Accumulation

The increased expression of NCED genes directly results in the enhanced biosynthesis and accumulation of ABA in susceptible plants. nih.govnih.govfrontiersin.org ABA is known to induce stomatal closure, which limits photosynthesis and can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage and cell death. nih.gov The accumulation of ABA is a major contributor to the phytotoxic symptoms observed in plants treated with 2,4-D, including growth inhibition and senescence. researchgate.netnih.gov Research has confirmed that the application of 2,4-D leads to a significant increase in endogenous ABA levels. nih.gov

| Downstream Effect | Molecular Mechanism | Physiological Consequence |

| Deregulation of Gene Expression | Degradation of Aux/IAA repressors and activation of ARFs. nih.govnih.gov | Uncontrolled expression of auxin-responsive genes. nih.gov |

| Upregulation of NCED | Induced expression of NCED genes by 2,4-D. frontiersin.orgnih.gov | Increased production of the ABA biosynthesis enzyme. nih.govfrontiersin.org |

| ABA Accumulation | Enhanced biosynthesis of ABA due to increased NCED activity. nih.govnih.gov | Stomatal closure, oxidative stress, senescence, and plant death. researchgate.netnih.gov |

Ethylene (B1197577) Biosynthesis Induction via ACC Synthase Activity

A critical component of the herbicidal action of this compound is the induction of ethylene biosynthesis. Ethylene, a gaseous plant hormone, is involved in a variety of stress responses, including senescence and abscission. Supraoptimal concentrations of auxins, such as those caused by the application of this compound, trigger a significant increase in the production of ethylene. nih.govresearchgate.net

This hormonal crosstalk is primarily mediated through the upregulation of two key enzymes in the ethylene biosynthesis pathway: 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO). researchgate.net

ACC Synthase (ACS) Induction: The application of synthetic auxins like 2,4-D leads to the de novo synthesis of ACC synthase. nih.gov This enzyme catalyzes the rate-limiting step in ethylene biosynthesis, which is the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC). researchgate.net Research on various 2,4-D forms has consistently shown a rapid and significant increase in ACS activity following treatment, leading to a surge in the intracellular concentration of ACC. While direct studies on the propyl ester are limited, the established mode of action for 2,4-D esters strongly indicates a similar induction of ACS. researchgate.netresearchgate.net

ACC Oxidase (ACO) Activity: Following the synthesis of ACC, the enzyme ACC oxidase catalyzes the final step, converting ACC into ethylene. The activity of ACO is also enhanced by the presence of synthetic auxins, further amplifying the production of ethylene. researchgate.net

The sustained high levels of ethylene, resulting from the over-activity of both ACS and ACO, are a primary driver of the phytotoxic symptoms observed in susceptible plants.

Physiological Manifestations of Supraoptimal Auxin Activity and Plant Mortality

The supraoptimal auxin levels created by this compound, coupled with the resulting ethylene burst, lead to a series of distinct and ultimately lethal physiological disturbances in susceptible broadleaf plants. These manifestations are a direct consequence of the disruption of normal hormonal balance and cellular processes.

Uncontrolled and Abnormal Growth: One of the most prominent effects is the induction of rapid, uncontrolled, and disorganized cell division and elongation. bayer.usmt.gov This leads to a variety of morphological deformities, including:

Epinasty: The downward curvature of leaves, petioles, and stems, caused by the differential growth of the upper and lower sides of the plant organs. nih.gov

Stem and Petiole Twisting and Swelling: The uncontrolled cell proliferation results in the twisting, swelling, and eventual splitting of stems and petioles.

Callus Formation: Undifferentiated tissue masses (callus) may form on stems and roots.

Disruption of Vascular Tissues: The abnormal proliferation of cells damages the plant's vascular system. The phloem and xylem, responsible for transporting sugars, water, and nutrients, become crushed and blocked. mt.gov This disruption severely impairs the plant's ability to transport essential resources, contributing significantly to its decline.

Senescence and Necrosis: The high levels of ethylene induced by the synthetic auxin accelerate the process of senescence (aging) in the plant tissues. researchgate.netnih.gov This is characterized by the breakdown of chlorophyll, leading to yellowing (chlorosis) of the leaves. As the cellular damage progresses, tissues become necrotic, turning brown and dying.

Root System Inhibition: While the shoots exhibit uncontrolled growth, the root system is often severely inhibited. Root elongation ceases, and the development of lateral roots can be abnormal. This further compromises the plant's ability to absorb water and nutrients from the soil.

Ultimately, the combination of these physiological disruptions—uncontrolled growth, vascular damage, resource depletion, and accelerated senescence—leads to the death of the susceptible plant.

| Physiological Manifestation | Description | Primary Hormonal Driver(s) |

| Epinasty | Downward bending of leaves and stems. | Supraoptimal Auxin, Ethylene |

| Uncontrolled Cell Division | Rapid and disorganized growth leading to tumors and swelling. | Supraoptimal Auxin |

| Vascular Tissue Damage | Crushing and blockage of phloem and xylem. | Supraoptimal Auxin |

| Chlorosis and Senescence | Yellowing and aging of leaves. | Ethylene |

| Necrosis | Tissue death. | Ethylene, Secondary Stresses |

| Root Growth Inhibition | Stunted development of the root system. | Supraoptimal Auxin |

Environmental Fate and Biotransformation Pathways of Propyl 2,4 Dichlorophenoxyacetate in Terrestrial and Aquatic Systems

Hydrolytic Conversion of Propyl 2,4-Dichlorophenoxyacetate (B1228070) and Other Ester Forms to 2,4-Dichlorophenoxyacetic Acid in Soil and Water

The initial and one of the most critical steps in the environmental fate of propyl 2,4-dichlorophenoxyacetate, and other 2,4-D esters, is its rapid hydrolysis to the parent 2,4-D acid. This conversion occurs in both soil and water and is a prerequisite for further degradation. orst.edufao.org

In soil, various ester forms of 2,4-D are known to hydrolyze rapidly, with studies showing that under non-sterile conditions, more than 72% of these esters can be converted within 72 hours. fao.org The rate of this hydrolysis can be influenced by factors such as soil moisture and the molecular weight of the alcohol component of the ester; lower soil moisture and higher molecular weight can decrease the rate of hydrolysis. juniperpublishers.com The half-life of 2,4-D esters in soil is generally short, with one study estimating it to be between 1 and 14 days, with a median of 2.9 days. orst.edu Another estimate for the soil half-life of the acid, diethylamine (B46881) salt, and ester forms is approximately 10 days. orst.edu

In aquatic environments, the hydrolysis of 2,4-D esters is also a significant process. For instance, the 2-ethylhexyl ester has a half-life of 48 days at a neutral pH of 7, which decreases to 2.2 days at a more alkaline pH of 9. fao.org Formulations of 2,4-D have been observed to undergo rapid hydrolysis or biodegradation in ponds and lakes. fao.org For example, the butoxyethanol ester (BEE) of 2,4-D, when used in granular formulations for aquatic weed control, is released and rapidly absorbed by target plants, where it is then converted to the active 2,4-D acid form. 24d.info

This rapid conversion to 2,4-D acid is a crucial determinant of the compound's subsequent environmental behavior, as the acid form is more water-soluble and mobile. juniperpublishers.com

Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid in Soil Environments

Once converted to its acid form, the primary mechanism for the breakdown of 2,4-D in the environment is microbial degradation. nih.govnih.gov A diverse range of soil microorganisms, including bacteria and fungi, are capable of utilizing 2,4-D as a source of carbon and energy, leading to its eventual mineralization. nih.govnih.gov

Key Biochemical Pathways: Hydroxylation, Side-Chain Cleavage, Decarboxylation, and Aromatic Ring Opening

The microbial degradation of 2,4-D proceeds through a series of well-defined biochemical reactions. The most common pathway involves the following key steps:

Side-Chain Cleavage: The process is typically initiated by the removal of the acetic acid side chain from the 2,4-D molecule. This reaction is catalyzed by an enzyme called α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene, resulting in the formation of 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov

Hydroxylation: The resulting 2,4-DCP is then hydroxylated by the enzyme 2,4-DCP hydroxylase (tfdB gene product) to form 3,5-dichlorocatechol (B76880). nih.govnih.gov

Aromatic Ring Opening: The aromatic ring of dichlorocatechol is subsequently cleaved. This can occur through either an ortho or meta cleavage pathway, catalyzed by chlorocatechol 1,2-dioxygenase (tfdC gene product), which leads to the formation of 2,4-dichloro-cis,cis-muconate. nih.gov

Further Degradation: The 2,4-dichloro-cis,cis-muconate is then converted through a series of enzymatic reactions involving chloromuconate cycloisomerase (tfdD), chlorodienelactone hydrolase (tfdE), and chloromaleylacetate reductase (tfdF) into intermediates that can enter the tricarboxylic acid (TCA) cycle, a central metabolic pathway in cells. nih.gov

Alternative degradation pathways have also been proposed, such as the p-chlorophenoxyacetic acid pathway and another involving the formation of 2-DCP. researchgate.net Fungal degradation can also involve hydroxylation at different positions on the aromatic ring. nih.gov

Role of Specific Microbial Strains and Plasmid-Mediated Degradation

Numerous microbial strains have been identified as capable of degrading 2,4-D. These are often isolated from contaminated soils and exhibit a high degree of metabolic versatility. nih.govfrontiersin.org

Bacterial Strains: Prominent bacterial genera involved in 2,4-D degradation include Cupriavidus, Pseudomonas, Sphingomonas, Achromobacter, and Ochrobactrum. nih.gov For instance, Cupriavidus necator JMP134 (formerly known as Ralstonia eutropha) is a well-studied model organism for 2,4-D degradation. nih.govcapes.gov.br Other examples include Bradyrhizobium sp. strain HW13, which possesses a novel set of 2,4-D degradation genes (cad genes) different from the canonical tfd genes. nih.gov

Fungal Strains: Fungi also play a role in the breakdown of 2,4-D. Genera such as Aspergillus, Penicillium, Trichoderma, Fusarium, and Verticillium have been shown to degrade this herbicide. nih.gov White-rot fungi like Phanerochaete chrysosporium are also known for their ability to break down 2,4-D. nih.gov

Plasmid-Mediated Degradation: In many bacteria, the genes encoding the enzymes for 2,4-D degradation are located on plasmids, which are small, extrachromosomal DNA molecules. The most well-known of these is the pJP4 plasmid found in Cupriavidus necator JMP134. nih.govcapes.gov.br These plasmids can be transferred between different bacterial species through horizontal gene transfer, facilitating the spread of degradation capabilities within microbial communities. mdpi.com This genetic flexibility allows microbial populations to adapt to the presence of xenobiotic compounds like 2,4-D.

Microbial Strains Involved in 2,4-D Degradation

| Microorganism | Type | Key Degradation Genes/Enzymes | Reference |

|---|---|---|---|

| Cupriavidus necator JMP134 | Bacterium | tfd genes (on pJP4 plasmid) | nih.govcapes.gov.br |

| Pseudomonas sp. | Bacterium | tfd genes | nih.govnih.gov |

| Sphingomonas sp. | Bacterium | cadA gene homologs | nih.govnih.gov |

| Bradyrhizobium sp. HW13 | Bacterium | cadRABKC genes | nih.gov |

| Aspergillus niger | Fungus | Cytochrome P450 monooxygenases | nih.gov |

| Penicillium sp. | Fungus | Not specified | nih.gov |

Environmental Factors Influencing Soil Degradation Kinetics, including Temperature, Moisture, Organic Matter, and pH

The rate of microbial degradation of 2,4-D in soil is not constant and is significantly influenced by a variety of environmental factors. nih.govnih.gov

Temperature: Microbial activity generally increases with temperature up to an optimum, leading to faster degradation rates. Optimal temperatures for the activity of 2,4-D degrading enzymes are often in the range of 30-35°C. nih.gov

Moisture: Soil moisture is crucial for microbial life and activity. The rate of ester hydrolysis, a precursor to degradation, decreases with decreasing soil moisture. juniperpublishers.com Adequate moisture levels are necessary to support the microbial populations responsible for breaking down 2,4-D. nih.gov

Organic Matter: Soil organic matter can have a complex effect. On one hand, it can increase the sorption of 2,4-D, potentially making it less available for microbial degradation. fao.orgacs.org On the other hand, higher organic matter content can support a larger and more active microbial population. scielo.org.co Partially decomposed organic matter has been found to decrease sorption and increase desorption of 2,4-D. nih.gov

pH: Soil pH affects both the chemical state of 2,4-D and the activity of microbial enzymes. 2,4-D is more strongly adsorbed in soils with lower pH. fao.org The optimal pH for the activity of some 2,4-D degrading enzymes, such as dioxygenases, is in the neutral to slightly alkaline range (pH 7.6-8.0). nih.gov However, degradation has been observed across a broad pH spectrum. nih.gov Fungal degradation of 2,4-D has been shown to be influenced by pH, with different optimal pH values for different enzymatic processes. nih.gov

Photodegradation Processes in Environmental Compartments

In addition to microbial breakdown, photodegradation, or the breakdown of a molecule by light, can contribute to the dissipation of 2,4-D in the environment, particularly in sunlit surface waters and on soil surfaces. fao.orgcdc.gov

In aqueous solutions, 2,4-D can be degraded by photolysis, with one study reporting a half-life of 4.5 days under aerobic conditions. fao.org The presence of photosensitizing substances can enhance this process. For example, photocatalytic degradation using titanium dioxide (TiO₂) under UV radiation has been shown to be an effective method for destroying 2,4-D. acs.orgresearchgate.net The rate of photodegradation is influenced by factors such as pH, with higher rates often observed in acidic conditions. acs.org

On soil surfaces, the photodegradation half-life of 2,4-D has been reported to be around 68 days. cdc.gov However, this process is generally considered to be slower than microbial degradation in soil. cdc.gov

Photodegradation of 2,4-D

| Environment | Process | Half-life/Efficiency | Influencing Factors | Reference |

|---|---|---|---|---|

| Aqueous Solution (Aerobic) | Photolysis | 4.5 days | - | fao.org |

| Aqueous Solution with TiO₂ | Photocatalysis | 98.5% degradation in 4 hours | pH, catalyst concentration | acs.org |

| Soil Surface | Photodegradation | 68 days | - | cdc.gov |

Mobility and Distribution of 2,4-Dichlorophenoxyacetic Acid in Soil and Aquatic Environments

The mobility of 2,4-D in soil and its distribution in aquatic environments are largely governed by its chemical properties and interactions with environmental components. acs.orgacs.org

As an acid, 2,4-D is highly soluble in water, which contributes to its potential for movement within the soil profile and for runoff into surface waters. nih.govmdpi.com Its mobility in soil is generally considered to be high. nih.gov However, the extent of its movement is influenced by soil properties. Sorption to soil particles, which can retard its movement, is greater in soils with higher organic matter content and lower pH. fao.orgacs.org The sorption process can be complex, involving both fast and slow phases as the molecule partitions into organic matter and diffuses into soil micropores. nih.gov

Due to its high mobility and water solubility, 2,4-D is frequently detected in surface water and has the potential to leach into groundwater. nih.govscielo.org.co Runoff from treated soil is a significant pathway for its entry into aquatic systems, although the amount is typically a small percentage of the applied dose. fao.org

In aquatic environments, 2,4-D generally does not bioaccumulate in organisms to a significant extent. fao.org Its persistence is influenced by factors such as water chemistry and the presence of degrading microorganisms. The half-life of 2,4-D in natural waters can range from 1.1 to 20 days. fao.org Under anaerobic conditions, such as in saturated soils or the sediment of water bodies, its degradation is much slower, with half-lives ranging from 41 to 333 days. nih.govcdc.gov

Mobility and Distribution of 2,4-D

| Environmental Compartment | Key Characteristics | Influencing Factors | Reference |

|---|---|---|---|

| Soil | High mobility, potential for leaching | Soil organic matter, pH, moisture | fao.orgnih.govacs.org |

| Aquatic Systems | High water solubility, low bioaccumulation | Runoff, aerobic/anaerobic conditions | fao.orgnih.gov |

Leaching Potential in Mineral Soils

The leaching potential of this compound is primarily determined by the behavior of its transformation product, 2,4-D acid, in the soil matrix. Ester forms of 2,4-D are known to hydrolyze rapidly in soils, with studies showing over 72% hydrolysis of various esters within 72 hours under non-sterile conditions. fao.org The resulting 2,4-D acid has a high potential to be mobile in soil due to its high water solubility and generally low soil adsorption coefficient (Koc). juniperpublishers.com

The mobility and leaching of 2,4-D are significantly influenced by several soil properties. fao.org Sorption of 2,4-D increases in soils with higher organic matter content, clay content, and the presence of aluminum (Al) and iron (Fe) oxides. nih.govnih.gov Conversely, sandy soils and alkaline pH conditions tend to decrease sorption, thereby increasing the potential for leaching. nih.gov In urban soils, which may contain partially decomposed organic matter, sorption can be decreased, leading to higher mobility compared to agricultural soils. acs.orgnih.gov

Despite its potential for high mobility, the extensive and rapid biodegradation of 2,4-D in soil typically prevents significant downward movement under normal field conditions. fao.orgnih.gov The half-life of 2,4-D in soil is relatively short, often ranging from 3 to 10 days, though it can be longer in cold, dry, or low-microbial-activity conditions. fao.orgjuniperpublishers.com For instance, in aerobic mineral soils, a half-life of 6.2 days has been estimated. orst.edu This rapid degradation is the main process that limits the availability of 2,4-D for leaching into groundwater. nih.govresearchgate.net

Studies have calculated various indices to predict the leaching potential. The Groundwater Ubiquity Score (GUS), Leachability Index (LIX), and Hysteresis Index (HI) have all indicated that 2,4-D is prone to leach from surface soil. nih.gov However, the extent of this leaching is a dynamic interplay between its mobility and its degradation rate. nih.gov

Table 1: Factors Influencing the Leaching Potential of 2,4-D in Mineral Soils

| Factor | Influence on Leaching Potential | Research Findings |

|---|---|---|

| Soil Organic Matter | Decreases Leaching | Higher organic matter content increases the sorption of 2,4-D, reducing its mobility. fao.orgnih.gov |

| Soil pH | Increases Leaching at Higher pH | 2,4-D is more strongly adsorbed at lower pH. Alkaline conditions can increase desorption and mobility. fao.orgnih.gov |

| Clay Content | Decreases Leaching | Increased clay content enhances the sorption of 2,4-D to soil particles. nih.govnih.gov |

| Soil Texture | Increases Leaching in Sandy Soils | Sandy soils have lower sorption capacity for 2,4-D compared to clay or loam soils. nih.govnih.gov |

| Microbial Activity | Decreases Leaching | Rapid microbial degradation is a primary factor limiting the amount of 2,4-D available for leaching. fao.orgnih.gov |

Transport via Runoff and Erosion into Aquatic Systems

The movement of this compound from treated fields into aquatic systems is a significant pathway of environmental contamination. This transport is primarily driven by surface runoff and soil erosion, particularly during rainfall events. blm.govnih.gov After application, the ester quickly hydrolyzes to 2,4-D acid, and it is this more water-soluble form that is predominantly transported. acs.orgjuniperpublishers.com

Runoff from treated soil has been estimated to account for between 0.01% and 1% of the applied 2,4-D. fao.org The amount of herbicide transported is closely linked to the timing and intensity of rainfall following application. frontiersin.org Inadequate soil management and the lack of conservation measures, such as terracing, can accelerate the transport of pesticides into river systems. nih.gov

Pesticides can be transported either dissolved in the water phase of runoff or adsorbed to suspended sediment particles mobilized by erosion. nih.govfrontiersin.org While 2,4-D is quite water-soluble, a portion can adsorb to soil particles, which are then carried into aquatic environments via erosion. blm.gov The partitioning between the dissolved and particulate phases depends on the pesticide's characteristics and the properties of the soil and the runoff event. frontiersin.org Studies in agricultural catchments have demonstrated a strong link between hydro-sedimentary processes and the mobilization and transport of pesticides, including 2,4-D. nih.gov The highest concentrations of 2,4-D are often detected in surface waters adjacent to crop fields, highlighting the importance of local mitigation strategies to prevent its entry into aquatic ecosystems. nih.gov

Table 2: Mechanisms and Influencing Factors of 2,4-D Transport to Aquatic Systems

| Transport Mechanism | Description | Key Influencing Factors |

|---|---|---|

| Surface Runoff | Movement of dissolved 2,4-D acid in water flowing over the soil surface. | Rainfall intensity and duration, time between application and rainfall, soil infiltration capacity, land slope. nih.govfrontiersin.org |

| Soil Erosion | Transport of 2,4-D adsorbed to soil particles that are detached and carried by water. | Soil type and erodibility, land use (e.g., conventional tillage vs. no-till), vegetation cover, rainfall energy. blm.govnih.gov |

| Spray Drift | Airborne movement of spray droplets from the target area to adjacent water bodies during application. | Wind speed, nozzle type, boom height, formulation volatility. blm.gov |

Ecological Interactions and Impact on Non Target Biotic Communities Associated with Propyl 2,4 Dichlorophenoxyacetate Application

Effects on Soil Microbial Community Structure and Diversity

The impact of 2,4-D esters on soil microbes is not uniform across all groups; it can lead to significant shifts in the relative abundance of different bacterial and fungal populations. Studies on the closely related 2,4-D butyl ester have shown that its application alters the ratio of Gram-negative to Gram-positive (GN/GP) bacteria, with the ratio decreasing as the herbicide concentration increases. researchgate.net

Fungal populations can also be significantly affected. For instance, the accumulation of 2,4-dichlorophenol (B122985) (2,4-DCP), a primary metabolite of 2,4-D degradation, has been observed to cause a substantial decline in the number of fungal propagules in soil. nih.gov In some cases, high concentrations of 2,4-D have been found to inhibit the hyphal growth and conidiation of specific fungal species like Fusarium graminearum. nih.gov Conversely, under certain conditions, fungal numbers have been seen to increase following treatment with high concentrations of 2,4-D butyl ester, while most other culturable microbes declined. researchgate.net This suggests a complex interaction where the herbicide may suppress some microbial groups, allowing more tolerant ones, like certain fungi, to proliferate. researchgate.netnih.gov While much research has focused on bacteria, it is clear that filamentous fungi also possess efficient enzymatic machinery for bioremediation. nih.gov

The application of 2,4-D can induce significant, though sometimes transient, modifications in the genetic structure of soil bacterial communities. nih.gov These changes are most pronounced during the active phase of herbicide biodegradation. nih.gov A key indicator of this genetic shift is the proliferation of specific genes involved in the herbicide's breakdown. For example, the application of 2,4-D leads to a rapid increase in the copy number of tfdA sequences. nih.gov The tfdA gene codes for an enzyme that is specifically involved in the initial step of 2,4-D mineralization. nih.govnih.gov

The diversity of these degradation genes highlights the varied genetic adaptations within microbial communities. At least three distinct ecological and genetic classes of 2,4-D degraders have been identified. nih.gov While many bacteria in disturbed environments contain tfdA gene homologs, other degradation pathways exist. nih.gov For instance, a novel family of 2,4-D degradation genes, designated cadRABKC, has been discovered in Bradyrhizobium species from a pristine environment, which bear no similarity to the well-characterized tfd genes. nih.gov The presence and expression of these different gene classes can be influenced by various environmental factors and co-contaminants. mdpi.com

The response of soil microbial communities to Propyl 2,4-dichlorophenoxyacetate (B1228070) and its analogs is highly dependent on the concentration applied. nih.govresearchgate.net At lower concentrations, the herbicide may have minimal or even stimulatory effects on certain microbial populations, while higher concentrations often lead to inhibitory or toxic effects. researchgate.net

Research on 2,4-D butyl ester demonstrates this dose-dependent relationship. At a concentration of 100 µg g⁻¹, a significant increase in culturable bacteria and actinomycetes was observed. researchgate.net However, a high concentration of 1000 µg g⁻¹ resulted in a decline in most culturable microbial counts, with the exception of fungi. researchgate.net This high concentration was identified as a significant stress level for the microbial community. researchgate.net Similarly, higher concentrations of 2,4-D have been associated with a lower abundance of functional degradation genes (tfdA), suggesting a cytotoxic effect that inhibits the growth of degrading bacteria. mdpi.com

Importantly, the microbial community can exhibit resilience. Studies have shown that the modifications to the bacterial genetic structure caused by 2,4-D can be temporary, with the community structure returning to its previous state after the herbicide has been degraded. nih.gov For example, one study observed that the significant impact on the bacterial community disappeared within seven days of the treatment. nih.gov

Table 1: Dose-Dependent Effects of 2,4-D Butyl Ester on Soil Microorganisms

| Concentration | Effect on Culturable Bacteria & Actinomycetes | Effect on Culturable Fungi | Overall Microbial Community Stress |

|---|---|---|---|

| 10 µg g⁻¹ | Varied effects observed | Varied effects observed | Low |

| 100 µg g⁻¹ | Significantly higher populations | Varied effects observed | Moderate |

| 1000 µg g⁻¹ | Decline in microbial counts | Increased numbers over time | High |

Data sourced from a study on soils with two different fertility levels. The effects were noted to be greater in soil with lower organic matter and fertility. researchgate.net

Selective Pressures and Adaptations within Microbial Ecosystems

The introduction of a xenobiotic like Propyl 2,4-dichlorophenoxyacetate into the soil exerts a selective pressure on the native microbial populations. plos.org Not all microorganisms can tolerate the chemical; its presence can be toxic to a portion of the community, thereby altering population structures and interfering with the diversity and functionality of the microbiome. plos.org This selective pressure favors the survival and proliferation of microorganisms that possess or can develop tolerance and degradation capabilities.

This adaptation is evident in the enrichment of specific degradation genes, such as tfdA, within the community following 2,4-D application. nih.gov The increase in the abundance of these genes corresponds with the maximum rate of herbicide mineralization, indicating that the microbial communities are adapting to utilize the herbicide as a substrate. nih.gov The existence of multiple classes of degradation genes and pathways, found in diverse bacteria like Ralstonia and Bradyrhizobium, underscores the evolutionary adaptations that have arisen in response to phenoxy herbicides. nih.gov The ability to degrade these compounds provides a competitive advantage, allowing certain bacteria to thrive in the contaminated environment. This process of selection can lead to microbial communities that are highly efficient at breaking down the herbicide, a cornerstone of bioremediation. nih.gov

Broader Ecological Implications for Non-Target Organisms within Agroecosystems

The ecological impact of this compound is not confined to the microbial level. Its use in agriculture leads to the exposure of a wide range of non-target organisms, both within the soil and in adjacent aquatic environments. nih.govfrontiersin.orgmdpi.com The consequences of this exposure can include reduced growth rates, reproductive issues, and mortality in sensitive species. researchgate.net

Mechanisms of Herbicide Resistance to Auxinic Compounds and Management Strategies

Classification of Resistance Mechanisms: Target-Site Resistance (TSR) vs. Non-Target-Site Resistance (NTSR)

Herbicide resistance mechanisms in weeds are primarily classified into two main types: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR). researchgate.netnih.gov

Target-Site Resistance (TSR) occurs due to genetic modifications at the herbicide's specific binding site within the plant. growiwm.orgnih.gov This typically involves a mutation in the gene encoding the target protein, which alters the protein's structure and reduces the herbicide's ability to bind effectively. nih.govgrowiwm.org As a result, the herbicide can no longer inhibit the protein's function, and the plant survives. TSR can also arise from the over-expression of the target gene, leading to the production of an excessive amount of the target protein, which overwhelms the herbicide dose. nih.gov TSR is often conferred by a single gene and provides resistance primarily to herbicides with the same mode of action. nih.govresearchgate.net

Non-Target-Site Resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. researchgate.netnih.gov Instead of altering the target protein itself, NTSR mechanisms reduce the amount of active herbicide within the plant through various physiological and biochemical processes. nih.govresearchgate.net These can include reduced herbicide uptake through the leaf or root, altered translocation (movement) of the herbicide within the plant, enhanced metabolic detoxification of the herbicide into non-toxic compounds, or sequestration of the herbicide in cellular compartments like the vacuole. researchgate.netnih.govresearchgate.net NTSR is generally more complex than TSR, often involving multiple genes (polygenic), and can confer resistance to herbicides from different chemical classes and with different modes of action. nih.govyoutube.com

Table 1: Comparison of Target-Site vs. Non-Target-Site Resistance

| Feature | Target-Site Resistance (TSR) | Non-Target-Site Resistance (NTSR) |

| Primary Mechanism | Alteration or overexpression of the herbicide's target protein. nih.govgrowiwm.org | Reduced amount of herbicide reaching the target site. researchgate.netnih.gov |

| Genetic Basis | Often monogenic (single gene). nih.govresearchgate.net | Often polygenic (multiple genes), more complex. nih.govresearchgate.net |

| Specificity | Usually specific to one herbicide mode of action. growiwm.orgyoutube.com | Can confer cross-resistance to multiple herbicide modes of action. nih.govresearchgate.net |

| Examples of Cause | Mutations in the target enzyme's gene (e.g., auxin receptors). nih.govnih.gov | Enhanced metabolism, reduced translocation, vacuolar sequestration. researchgate.netnih.govresearchgate.net |

Molecular Basis of Target-Site Resistance in Auxin Perception Pathways

The primary target for auxinic herbicides is the auxin signal transduction pathway, which regulates gene expression and plant growth. bioone.orgnih.gov A key component of this pathway is the SCF-TIR1/AFB E3 ubiquitin ligase complex. In this system, the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1) and its homologs, the AFBs (AUXIN F-BOX proteins), function as auxin receptors. nih.govnih.gov

Under normal conditions, auxin binds to the TIR1/AFB receptor, which stabilizes the interaction between the receptor and a group of repressor proteins known as Aux/IAAs. nih.gov This binding event tags the Aux/IAA repressors for destruction by the 26S proteasome. nih.gov The degradation of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, leading to plant growth. nih.gov

Synthetic auxins like 2,4-D hijack this natural process. nih.gov However, TSR can evolve through mutations in the genes encoding these receptor proteins. For instance, specific mutations in TIR1 or AFB proteins can reduce their binding affinity for auxinic herbicides. nih.govscielo.br If the herbicide can no longer bind effectively to the receptor, it cannot trigger the degradation of the Aux/IAA repressors, the downstream signaling cascade is not initiated, and the weed survives. scielo.br Studies have shown that different auxinic herbicides may have varied binding requirements with the F-box receptor complex; for example, mutants defective in TIR1 and AFB5 conferred resistance to dicamba (B1670444), while only a specific tir1 mutant was resistant to 2,4-D. scielo.br

Biochemical Basis of Non-Target-Site Resistance

NTSR encompasses a suite of defense mechanisms that weeds evolve to prevent herbicides from reaching their molecular target in a toxic form or concentration. researchgate.net

For an herbicide to be effective, it must be absorbed by the plant and translocated to its site of action. nih.gov One NTSR mechanism involves impeding this movement. researchgate.net Weeds have evolved the ability to restrict herbicide translocation, thereby limiting the amount that reaches the target tissues. nih.gov

A key mechanism for reduced translocation is vacuolar sequestration. nih.govresearchgate.net In resistant plants, herbicides can be actively pumped from the cytoplasm into the vacuole, a large storage organelle within the cell. nih.gov This process is often mediated by transporters located on the vacuolar membrane (tonoplast), such as ATP-binding cassette (ABC) transporters. researchgate.netnih.gov Once sequestered in the vacuole, the herbicide is isolated from its target site in the cytoplasm or other organelles, rendering it harmless. nih.govresearchgate.net For example, resistance to glyphosate (B1671968) in some weed species has been directly linked to increased sequestration of the herbicide into the vacuole, significantly reducing the amount that reaches the chloroplasts. nih.gov Similar mechanisms of impaired translocation have been documented in weeds resistant to synthetic auxins like 2,4-D. researchgate.net

Enhanced metabolism is one of the most common and concerning forms of NTSR. researchgate.netmdpi.com This mechanism involves the rapid detoxification of the herbicide molecule into non-phytotoxic substances before it can reach its target site. biorxiv.org This process typically occurs in three phases, with Phase I being a critical first step.

Phase I reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s). biorxiv.orgbiorxiv.org P450s are a large and diverse family of enzymes that introduce functional groups (like a hydroxyl group) onto the herbicide molecule through oxidation. biorxiv.orgnih.gov This initial modification often, but not always, reduces the herbicide's toxicity and prepares it for further breakdown in Phase II. researchgate.netbiorxiv.org In resistant weeds, the genes encoding specific P450 enzymes can be overexpressed, leading to an increased rate of herbicide metabolism. biorxiv.orgnih.gov This enhanced P450 activity allows the weed to detoxify the herbicide faster than a susceptible plant can, preventing injury. mdpi.comnih.gov

Metabolism-based resistance is particularly problematic because P450 enzymes can often act on a broad range of substrates. biorxiv.orgbiorxiv.org This means that a single P450 enzyme may be capable of detoxifying multiple herbicides from different chemical classes, leading to broad cross-resistance and making chemical control significantly more challenging. researchgate.netbiorxiv.org Following Phase I, the modified herbicide is typically conjugated (Phase II) with molecules like sugars or glutathione (B108866) by enzymes such as glutathione S-transferases (GSTs) and glucosyltransferases (GTs), further increasing its water solubility and reducing toxicity. researchgate.netnih.gov Finally, in Phase III, these conjugated metabolites are transported into the vacuole or cell wall for permanent storage. researchgate.net

Table 2: Key Enzyme Families in Non-Target-Site Resistance (Metabolism-Based)

| Enzyme Family | Function in Herbicide Detoxification | Phase of Metabolism |

| Cytochrome P450s (P450s) | Catalyze oxidative breakdown and detoxification of herbicides. biorxiv.orgnih.gov | Phase I |

| Glutathione S-Transferases (GSTs) | Conjugate glutathione to herbicide molecules, reducing toxicity and facilitating transport. nih.govresearchgate.net | Phase II |

| Glucosyltransferases (GTs) | Conjugate sugars to herbicide molecules, increasing water solubility. researchgate.net | Phase II |

| ATP-Binding Cassette (ABC) Transporters | Transport herbicide conjugates across membranes, often into the vacuole for sequestration. researchgate.netnih.gov | Phase III |

Research into Mitigation Strategies for Evolved Resistance to Auxinic Herbicides

Given the low incidence of resistance to auxinic herbicides compared to other herbicide families, their continued efficacy is a priority. bioone.orgcambridge.org However, the emergence of resistant weeds necessitates robust management strategies to slow the evolution and spread of resistance. Research focuses on integrated approaches that combine chemical and non-chemical tactics.

Chemical Strategies:

Herbicide Rotation and Mixtures: The cornerstone of chemical resistance management is to avoid the repeated use of herbicides with the same mode of action. hracglobal.com Rotating between different herbicide groups or using tank mixtures of herbicides with multiple modes of action makes it less likely that a weed will survive that is resistant to all applied chemistries. graincentral.com For instance, tank-mixing auxinic herbicides with herbicides from other groups can improve control of hard-to-kill or potentially resistant weed populations. nih.govgraincentral.com

Using Full Labeled Rates: Applying herbicides at the recommended full rate is crucial. Using lower rates can allow marginally resistant individuals to survive and reproduce, selecting for higher levels of resistance in the population over time. hracglobal.com

Non-Chemical and Cultural Strategies:

Crop Rotation: Rotating crops disrupts weed life cycles and allows for the use of different herbicides and management practices from year to year. youtube.com Planting a winter annual crop can be an effective strategy against summer annual weeds. youtube.com

Cultural Practices: Strong crop competition can suppress the growth of resistant weeds. graincentral.com Practices that promote a healthy and vigorous crop, such as optimizing planting density and nutrient management, can give the crop a competitive advantage.

Mechanical and Other Control Methods: Tillage can be used to manage weed populations. youtube.com Additionally, scouting fields after herbicide application to identify and control any surviving weeds (escapes) before they can set seed is a critical practice to prevent the proliferation of resistant individuals. hracglobal.com

Harvest Weed Seed Control (HWSC): This involves various techniques to capture and destroy weed seeds during the crop harvesting process, preventing them from entering the soil seedbank. youtube.com

The development of crops with genetically engineered resistance to synthetic auxins provides new tools for weed control but also heightens the risk of selecting for more resistance if not managed with careful stewardship. hracglobal.comgraincentral.com A diversified and integrated approach is essential to preserve the utility of auxinic herbicides like Propyl 2,4-dichlorophenoxyacetate (B1228070) for future agricultural use. hracglobal.com

Bioremediation and Phytoremediation Research for Propyl 2,4 Dichlorophenoxyacetate Contamination

Microbial Bioremediation Approaches for 2,4-Dichlorophenoxyacetic Acid

Microbial degradation is a primary method for the transformation of residual 2,4-dichlorophenoxyacetic acid (2,4-D) in the natural environment. nih.gov Compared to traditional physical and chemical remediation methods, using microorganisms is often more effective due to their rich species diversity, wide distribution, and varied metabolic pathways. nih.govresearchgate.net This process, known as bioremediation, begins with the adsorption of herbicide molecules onto the microbial cell surface, followed by transport across the cell membrane and subsequent metabolism. nih.gov

Isolation and Characterization of Degrading Microorganisms (e.g., Bacterial and Fungal Strains)

The isolation and identification of effective 2,4-D degrading strains are crucial for the bioremediation of contaminated environments. nih.gov Numerous bacterial and fungal strains capable of degrading 2,4-D have been isolated from various environments, particularly from soils with a history of herbicide exposure. nih.govscialert.netresearchgate.net Organisms capable of degrading 2,4-D have been found in genera such as Pseudomonas, Cupriavidus, Achromobacter, Sphingomonas, Mortierella, and Umbelopsis. nih.govresearchgate.net

Researchers have isolated these microorganisms by using enrichment techniques where 2,4-D is provided as the sole source of carbon and energy in a minimal salt medium. scialert.netnih.gov For instance, a study in Jordan Valley isolated seven bacterial isolates from contaminated soil, with one identified as Pseudomonas putida that could completely degrade 500 ppm of 2,4-D within 45 hours under optimal conditions (pH 6.5 and 30°C). scialert.netresearchgate.netdocsdrive.com Similarly, the strain Cupriavidus campinensis BJ71, isolated from a polluted wheat field, demonstrated rapid and complete degradation of 2,4-D. nih.gov Fungal strains, including various species of Penicillium, have also been identified as potential 2,4-D degrading agents. scielo.br The fungus Umbelopsis isabellina has been shown to remove up to 98% of 2,4-D from a culture after five days of incubation. nih.gov

Table 1: Examples of Microorganisms Isolated for 2,4-D Degradation

| Microorganism Strain | Type | Source of Isolation | Degradation Efficiency/Notes |

|---|---|---|---|

| Pseudomonas putida | Bacterium | Soil with history of 2,4-D exposure | Degraded 500 ppm of 2,4-D completely in 45 hours. scialert.netresearchgate.netdocsdrive.com |

| Cupriavidus campinensis BJ71 | Bacterium | Polluted wheat field soil | Showed the most complete degradation among 22 isolated strains. nih.gov |

| Stenothrophomonas maltophilia | Bacterium | Brazilian soil contaminated with 2,4-D | Showed 30.20% degradation in a lab study. scielo.br |

| Flavobacterium sp. | Bacterium | Brazilian soil contaminated with 2,4-D | Showed 10.10% degradation in a lab study. scielo.br |

| Penicillium sp. | Fungus | Brazilian soil contaminated with 2,4-D | Showed 29.80% degradation; first report for this genus. scielo.br |

Enzymatic Mechanisms of Xenobiotic Transformation by Microbes

The microbial degradation of 2,4-D is primarily an enzymatic process. nih.gov The breakdown of xenobiotics, or foreign chemical compounds, is often referred to as biotransformation. wikipedia.org In many bacteria, the degradation pathway for 2,4-D is well-elucidated and often involves a set of genes denoted as tfd genes. nih.gov

The typical aerobic degradation pathway involves several key enzymatic steps: nih.gov

Side Chain Removal : The process is initiated by an α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene. This enzyme cleaves the ether bond of 2,4-D to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.govresearchgate.net

Hydroxylation : The resulting 2,4-DCP is then hydroxylated by a 2,4-DCP hydroxylase (tfdB gene product) to create dichlorocatechol. nih.gov

Ring Cleavage : The aromatic ring of dichlorocatechol is cleaved by chlorocatechol 1,2-dioxygenase (tfdC gene). nih.gov

Further Metabolism : Subsequent enzymatic reactions catalyzed by products of the tfdD, tfdE, and tfdF genes convert the intermediates into compounds that can enter the tricarboxylic acid (TCA) cycle, a central metabolic pathway. nih.gov

In fungi, the enzymatic mechanisms can differ. For instance, in Umbelopsis isabellina, the cytochrome P450 enzyme system is involved in the metabolism of 2,4-D. nih.gov The use of a P450 inhibitor, metyrapone, was shown to significantly reduce the degradation of 2,4-D by this fungus. nih.gov Fungal degradation often proceeds through transformation of the parent compound into soluble, non-toxic compounds via oxidation, reduction, or hydrolysis, followed by conjugation to increase water solubility. researchgate.net Key oxidative enzymes in fungi, such as laccases, manganese peroxidases, and lignin peroxidases, are involved in transforming chlorinated aromatic compounds. acs.org

Bioaugmentation Strategies for Enhanced Environmental Degradation

Bioaugmentation is a bioremediation strategy that involves introducing specific, pre-selected microbial strains into a contaminated environment to enhance the degradation of pollutants. nih.gov This approach is particularly useful when the indigenous microbial population is insufficient in number or catabolic activity to effectively remediate the site. nih.gov

The use of native microorganisms isolated from the contaminated site itself is often considered a feasible strategy, as these indigenous strains are more likely to survive and function when reintroduced compared to non-native strains. nih.govnih.gov For example, the indigenous bacterium Cupriavidus campinensis BJ71 was suggested as a suitable candidate for bioaugmentation to clean up sites polluted with 2,4-D in China. nih.gov Inoculating 2,4-D-treated soil with this strain resulted in much more rapid biodegradation than in soil without the added bacteria. nih.gov

Studies have shown that bioaugmentation with 2,4-D-degrading strains can significantly improve the degradation of these herbicides, which is reflected by a higher abundance of key degradation genes like tfdA. researchgate.netnih.gov However, the success of bioaugmentation can be influenced by various environmental factors, including the chemical formulation of the herbicide. For instance, certain ionic liquid formulations of 2,4-D have been shown to have longer half-lives in soil even with bioaugmentation, indicating that the chemical structure of the contaminant can impact microbial accessibility and degradation efficiency. researchgate.netnih.gov Two native Penicillium crustosum strains have been identified as promising candidates for decontaminating wastewater containing 2,4-D through bioaugmentation. researchgate.net

Phytoremediation Technologies for Phenoxyacetic Acid Contaminants

Phytoremediation is a technology that uses plants to clean up contaminated environments. mdpi.com This approach is considered cost-effective and ecologically sustainable for managing habitats polluted with herbicides and other harmful compounds. mdpi.comolympianwatertesting.com

Mechanisms of Plant-Assisted Degradation (Rhizoremediation)

Rhizoremediation is a specific type of phytoremediation where the enhanced microbial activity in the rhizosphere—the soil region immediately surrounding plant roots—is harnessed to degrade contaminants. Plant roots release exudates (sugars, amino acids, and other organic compounds) that serve as a source of carbon and energy for soil microorganisms. frontiersin.org This stimulates the growth and metabolic activity of microbial populations, including those capable of degrading organic pollutants like phenoxyacetic acids. frontiersin.orgnih.gov

The presence of plants can significantly increase the population and activity of herbicide-degrading microbes in the soil. frontiersin.org Furthermore, symbiotic relationships between plants and microorganisms, such as arbuscular mycorrhizal fungi (AMF), can aid in phytoremediation. The extensive network of fungal hyphae increases the absorptive surface area of the roots, potentially enhancing the bioavailability of contaminants to degrading microbes. frontiersin.org

Application of Transgenic Plants for Enhanced Metabolite Removal

Advances in biotechnology have led to the development of transgenic plants with enhanced phytoremediation capabilities. researchgate.net By introducing specific genes into plants, their ability to take up, translocate, and metabolize pollutants can be significantly improved. mdpi.comresearchgate.net

For phenoxyacetic herbicides, a key strategy has been the development of genetically modified crops that can resist the herbicide's effects by rapidly metabolizing it. core.ac.uk For example, the Enlist™ Weed Control System involves inserting a transgene from a soil bacterium that codes for an aryloxyalkanoate dioxygenase (AAD) enzyme. core.ac.uk This enzyme is analogous to the bacterial TfdA enzyme and can metabolize 2,4-D into non-herbicidal metabolites like dichlorophenol (DCP) and glyoxylate directly within the plant tissues. core.ac.uk

Other research has focused on enhancing the removal of 2,4-D metabolites. For instance, transgenic tobacco plants overexpressing peroxidase enzymes have been developed to improve the removal of 2,4-dichlorophenol (2,4-DCP), a primary and more toxic metabolite of 2,4-D. acs.orgnih.gov Double transgenic tobacco plants showed a 21% increase in 2,4-DCP removal efficiency compared to wild-type plants and were more tolerant to the pollutant. nih.gov Such genetic modifications aim to create plants that not only tolerate but actively detoxify contaminants, making them more effective tools for environmental cleanup. researchgate.netnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| Propyl 2,4-dichlorophenoxyacetate (B1228070) |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| 2,4-Dichlorophenol (2,4-DCP) |

| Dichlorocatechol |

| Glyoxylate |

| Metyrapone |

| α-ketoglutarate |

| 2,4-dichloro-cis,cis-muconate |

| 2-chlorodienelactone |

| 2-chloromaleylacetate |

| maleylacetate |

| 3-oxoadepate |

| 5-OH-2,4-D |

| 2,4-D-aspartic acid |

| 2,4-D-5-O-d-glucopyranoside |

Advanced Analytical Methodologies for Detection and Quantification of Propyl 2,4 Dichlorophenoxyacetate and Its Metabolites in Environmental Matrices

Gas Chromatography-Based Approaches (GC-ECD, GC-MS)

Gas chromatography (GC) has historically been a cornerstone in the analysis of herbicides, including phenoxy acid derivatives like Propyl 2,4-dichlorophenoxyacetate (B1228070). Its coupling with sensitive and specific detectors such as the Electron Capture Detector (ECD) and Mass Spectrometer (MS) has provided powerful tools for environmental analysis.

The application of gas chromatography to pesticide analysis began to flourish in the mid-20th century. scribd.comgentechscientific.com Modern gas chromatography was invented in 1952, and its potential for separating complex mixtures was quickly recognized. scribd.comchromatographyonline.com The petroleum industry was an early adopter of GC for compositional analysis. scribd.com The development of the electron capture detector (ECD) was a significant milestone, offering high sensitivity to halogenated compounds like chlorophenoxy herbicides. This made GC-ECD a workhorse for the routine analysis of these compounds in environmental samples for many years.

The combination of gas chromatography with mass spectrometry (GC-MS) further revolutionized herbicide analysis by providing not just quantification but also definitive identification of the analytes. acs.org The first GC-MS experiment was introduced in 1959 using a packed column. chromatographyonline.com This powerful combination allows for the separation of complex mixtures by the GC followed by the mass-selective detection and identification of individual components by the MS. acs.org

The choice of the GC column's stationary phase is a critical factor that dictates the separation efficiency and resolution of the analysis. restek.com For phenoxy herbicides, which are polar compounds, the selection of an appropriate stationary phase is crucial to achieve symmetrical peak shapes and good separation from matrix interferences. sigmaaldrich.com While non-polar columns like those with a 5% phenyl substitution are often a good starting point, more polar phases may be required for optimal separation of these analytes. thermofisher.com The introduction of fused-silica capillary columns significantly improved separation efficiency and analysis speed compared to the earlier packed columns. chromtech.com

To enhance detection sensitivity, especially for trace-level analysis, several strategies are employed. For GC-ECD, which is highly sensitive to the chloro-substituents on the phenoxy ring, optimization of detector parameters is key. For GC-MS, operating in selected ion monitoring (SIM) mode significantly increases sensitivity by monitoring only specific ions characteristic of the target analyte, thereby reducing background noise. researchgate.net Furthermore, large-volume injection techniques can be utilized to introduce a greater amount of the sample extract onto the column, thereby increasing the analyte signal. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry Techniques (HPLC-MS/MS, UHPLC-MS/MS)

In recent years, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the analysis of a wide range of environmental contaminants, including polar and thermally labile herbicides like Propyl 2,4-dichlorophenoxyacetate and its metabolites. spectroscopyonline.com

The evolution of LC-MS technology has been marked by significant improvements in ionization sources, mass analyzers, and detectors, leading to remarkable increases in sensitivity and resolution. nih.gov Modern LC-MS/MS systems can detect analytes at picogram and even femtogram levels, which is crucial for monitoring trace contaminants in the environment. nih.gov The development of electrospray ionization (ESI) has been particularly impactful, allowing for the gentle ionization of polar molecules directly from the liquid phase. spectroscopyonline.comresearchgate.net

Ultra-high-performance liquid chromatography (UHPLC) represents a major advancement in separation science. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at higher pressures, resulting in significantly faster analysis times and improved resolution compared to conventional HPLC. bohrium.com This high-throughput capability is a major advantage for laboratories analyzing large numbers of environmental samples. bohrium.com The coupling of UHPLC with state-of-the-art tandem mass spectrometers, such as triple quadrupole or high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap), provides unparalleled sensitivity and selectivity for the analysis of this compound and its metabolites. researchgate.net

A method using an Agilent 1290 Infinity HPLC coupled to a Sciex TripleQuad 6500 mass spectrometer has been validated for the analysis of phenoxy acids and their esters in soil. epa.gov This method demonstrated good mean recoveries (70-120%) and relative standard deviations (≤20%) at low concentrations. epa.gov

| Analytical Technique | Key Advancements | Impact on Analysis |

| HPLC-MS/MS | Improved ionization sources (e.g., ESI), advanced mass analyzers (triple quadrupole) | High sensitivity and selectivity for polar, non-volatile compounds; reduced need for derivatization. spectroscopyonline.com |

| UHPLC-MS/MS | Sub-2 µm particle columns, high-pressure operation | Faster analysis times, increased resolution, and higher throughput. bohrium.com |

| High-Resolution MS | Orbitrap, Q-TOF analyzers | Accurate mass measurements for confident identification of unknown metabolites and transformation products. researchgate.net |

A significant advantage of LC-MS/MS is its capability for the simultaneous analysis of multiple compounds in a single run. This is particularly beneficial for environmental monitoring, where it is often necessary to analyze not only the parent herbicide but also its various transformation products and metabolites. For instance, a single LC-MS/MS method can be developed to concurrently quantify this compound, its primary metabolite 2,4-D, and other related degradation products like 2,4-dichlorophenol (B122985) (2,4-DCP). epa.gov

An analytical method has been developed for the simultaneous determination of 2,4-D and its metabolite 2,4-DCP in water using an Applied Biosystems API5000 LC/MS/MS. epa.gov This method achieved a limit of quantification (LOQ) of 0.10 µg/L for both analytes. epa.gov The ability to monitor multiple analytes simultaneously provides a more comprehensive picture of the environmental fate and impact of the parent herbicide.

Sample Preparation Techniques for Complex Environmental Matrices (Extraction, Derivatization Considerations)

Effective sample preparation is a critical step in the analytical workflow for environmental samples, as it serves to extract the analytes of interest from the complex matrix, concentrate them, and remove interfering substances. bohrium.com

For the analysis of this compound and its acidic metabolite from environmental matrices like soil and water, solid-phase extraction (SPE) is a widely used and effective technique. researchgate.net SPE cartridges packed with various sorbents can be selected based on the polarity of the analytes and the nature of the matrix. For instance, reversed-phase sorbents are commonly used to extract moderately polar compounds from aqueous samples.

When using GC-based methods for the analysis of the acidic metabolite 2,4-D, a derivatization step is typically required to convert the polar, non-volatile acid into a more volatile and thermally stable ester. nih.govoup.com This is necessary to ensure good chromatographic performance. Common derivatization reagents include diazomethane (B1218177) or, as a safer alternative, BCl3/2-chloroethanol, which forms the 2-chloroethyl ester. nih.gov Microwave-assisted derivatization has been shown to reduce reaction times. nih.gov One of the key advantages of LC-MS/MS analysis is that it often eliminates the need for this derivatization step, simplifying the sample preparation process and reducing the potential for analytical errors. researchgate.netwaters.com

| Sample Preparation Technique | Description | Application for this compound Analysis |

| Solid-Phase Extraction (SPE) | A technique where compounds in a liquid sample are adsorbed onto a solid sorbent, washed to remove interferences, and then eluted with a solvent. | Widely used for the extraction and concentration of this compound and its metabolites from water samples. researchgate.net |

| Liquid-Liquid Extraction (LLE) | A method that separates compounds based on their relative solubilities in two different immiscible liquids. | A traditional method for extracting organic compounds from aqueous samples. |

| Derivatization (for GC analysis) | A chemical reaction to convert an analyte into a derivative with properties more suitable for the analytical method (e.g., increased volatility for GC). | Necessary for the GC analysis of the acidic metabolite 2,4-D to form a more volatile ester. nih.govoup.com |

Characterization and Monitoring of Transformation Products in Environmental Samples